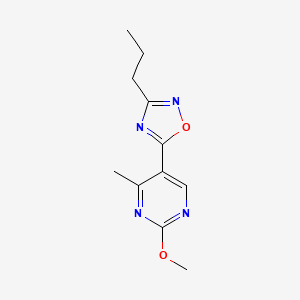
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to have a wide range of pharmacological effects, making it a promising candidate for further research and development.
作用機序
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide inhibits the activity of a protein called IKKβ, which is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting IKKβ, N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can reduce the production of inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of IKKβ activity, the reduction of inflammatory cytokine production, and the promotion of cell death in cancer cells. Other effects of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide include the inhibition of NF-κB signaling, which is involved in the regulation of inflammation and cell survival.
実験室実験の利点と制限
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cell membranes, and its ability to selectively target IKKβ. However, there are also some limitations to the use of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several potential future directions for research on N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, including the development of more potent and selective inhibitors of IKKβ, the investigation of its potential therapeutic applications in other areas of research, such as autoimmune diseases, and the exploration of its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide and to investigate its potential side effects.
合成法
The synthesis of N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, including the reaction of 5-chloro-2-aminopyridine with 2-(methylthio)pyridine-3-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.
科学的研究の応用
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in various areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been found to inhibit the growth and proliferation of various types of cancer cells, including breast, prostate, and lung cancer cells. Inflammation research has shown that N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many diseases. In neurodegenerative disease research, N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been found to have neuroprotective effects, potentially making it a candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c1-18-12-9(3-2-6-14-12)11(17)16-10-5-4-8(13)7-15-10/h2-7H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKLQMVVIKOESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2585983.png)
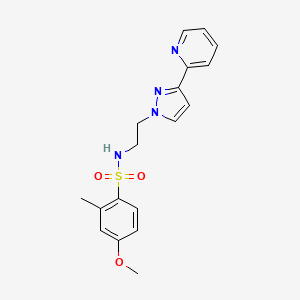
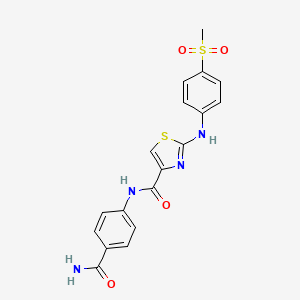
![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)
![3-(3-chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2585988.png)
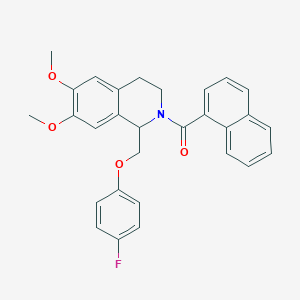

![1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2585993.png)
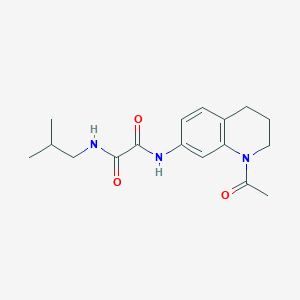
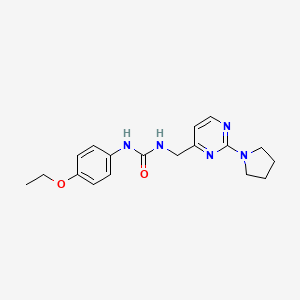
![2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2586001.png)

